Propylene glycol dipelargonate, AldrichCPR

Description

Overview of Propylene (B89431) Glycol and its Ester Derivatives

Propylene glycol, with the IUPAC name propane-1,2-diol, is a viscous, colorless, and nearly odorless liquid. wikipedia.org It is a diol, meaning it contains two alcohol groups, which allows it to react with fatty acids to form esters. wikipedia.org These resulting compounds are known as propylene glycol esters. The esterification process can result in either monoesters or diesters, depending on whether one or both of the alcohol groups on the propylene glycol molecule react with a fatty acid. cosmeticsinfo.org

Propylene glycol esters of fatty acids are a diverse group of compounds with a wide range of industrial applications. They are produced through the reaction of propylene glycol with fatty acids, which can be of either synthetic or natural origin. cosmeticsinfo.orgfao.org The properties of the resulting ester are determined by the specific fatty acid used in the reaction. cosmeticsinfo.org

Academic Significance of Propylene Glycol Diesters in Chemical Research

Propylene glycol diesters have garnered considerable attention in chemical research due to their versatile properties. A notable area of investigation is their potential application as biolubricants and plasticizers. For instance, research has been conducted on the synthesis of mixed propylene glycol diesters for use as a plasticizer for polyvinyl chloride and as an antioxidant for diesel fuel. researchgate.net Studies have also explored the use of propylene glycol and its esters in drilling fluids to enhance lubricity and rheological properties. iosrjen.orgresearchgate.net

The enzymatic synthesis of propylene glycol esters is another area of active research, offering a more specific and potentially more environmentally friendly alternative to traditional chemical synthesis. researchgate.net Furthermore, the potential for propylene glycol diesters to enhance the skin penetration of other chemicals has been a subject of study, particularly within the context of cosmetic and pharmaceutical formulations. cosmeticsinfo.org

Scope and Research Focus on Propylene Glycol Dipelargonate

This article will focus specifically on propylene glycol dipelargonate. The research and data presented are centered on its chemical identity, synthesis, and key physicochemical properties. While it has applications in the cosmetics industry as an emollient and viscosity-controlling agent, this article will not delve into application-specific details. specialchem.comspecialchem.comcosmileeurope.eu

Properties

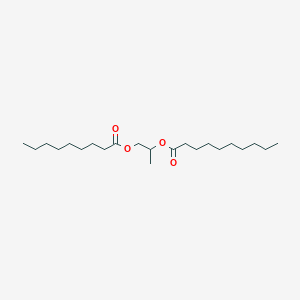

Molecular Formula |

C22H42O4 |

|---|---|

Molecular Weight |

370.6 g/mol |

IUPAC Name |

1-nonanoyloxypropan-2-yl decanoate |

InChI |

InChI=1S/C22H42O4/c1-4-6-8-10-12-14-16-18-22(24)26-20(3)19-25-21(23)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |

InChI Key |

BBPQTYSGBCCALB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCC |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies of Propylene Glycol Dipelargonate

Chemical Pathways for Propylene (B89431) Glycol Dipelargonate Synthesis

The creation of Propylene Glycol Dipelargonate is primarily achieved through well-established chemical reactions, centering on the formation of ester bonds. The efficiency and outcome of the synthesis are highly dependent on the chosen reagents, reaction conditions, and catalytic systems.

Esterification Reactions of Pelargonic Acid Derivatives with Propylene Glycol

Propylene Glycol Dipelargonate is synthesized through the esterification of propylene glycol with pelargonic acid (also known as nonanoic acid). evitachem.com This reaction involves combining the diol (propylene glycol) with two equivalents of the carboxylic acid (pelargonic acid) to form a diester. The process is a type of Fischer esterification, where the hydroxyl groups of the alcohol react with the carboxyl group of the acid, eliminating water as a byproduct. evitachem.com

The fundamental reaction can be represented as: C3H8O2 (Propylene Glycol) + 2 C9H18O2 (Pelargonic Acid) → C21H40O4 (Propylene Glycol Dipelargonate) + 2 H2O (Water)

The physical and chemical properties of the final ester are directly influenced by the structural characteristics of the alcohol and the carboxylic acid used as starting materials. nih.gov Pelargonic acid itself is a nine-carbon straight-chain saturated fatty acid. atamankimya.com It is produced industrially through methods like the ozonolysis of oleic acid, which is sourced from vegetable oils. atamankimya.com

Role of Pyridine (B92270) in Propylene Glycol Dipelargonate Synthesis

In certain esterification procedures, particularly those involving more reactive derivatives of carboxylic acids like acyl chlorides, a base such as pyridine is often used. While direct esterification with pelargonic acid typically uses an acid catalyst, understanding pyridine's role is crucial in the broader context of ester synthesis. Pyridine serves a dual function. vedantu.com

First, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct that forms when using an acyl chloride instead of a carboxylic acid, driving the reaction to completion. echemi.com Second, and more subtly, pyridine can act as a nucleophilic catalyst. echemi.comstackexchange.com The pyridine molecule, being a better nucleophile than the alcohol, attacks the acyl chloride to form a highly reactive N-acylpyridinium ion intermediate. vedantu.comstackexchange.com This intermediate is then more readily attacked by the alcohol (propylene glycol) to form the ester. stackexchange.com This catalytic role speeds up the rate of esterification. stackexchange.com

Catalytic Approaches in Propylene Glycol Ester Synthesis

Catalysts are essential for achieving practical reaction rates and yields in the synthesis of propylene glycol esters. The choice of catalyst depends on the specific reactants and desired process conditions.

Homogeneous Acid Catalysts : Traditional Fischer esterification for producing Propylene Glycol Dipelargonate often employs strong acid catalysts like sulfuric acid or p-toluenesulfonic acid. evitachem.com These catalysts protonate the carbonyl oxygen of the pelargonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the propylene glycol. evitachem.com

Heterogeneous (Solid) Catalysts : To simplify purification and catalyst recovery, solid acid catalysts are increasingly explored for esterification. mdpi.com For instance, in the synthesis of a related compound, propylene glycol methyl ether acetate (B1210297) (PGMEA), the solid acid catalyst Amberlyst-15 has been used effectively. mdpi.com Other solid acid catalysts, such as SO₄²⁻/TiO₂, have also been investigated for their high stability and consistent performance in similar ester syntheses. mdpi.com

Ionic Liquids : Environmentally benign ionic liquids have been studied as catalysts for the synthesis of propylene glycol ethers from propylene oxide. researchgate.net Their catalytic efficiency can be higher than traditional catalysts, potentially operating through a dual activation mechanism. researchgate.net

Table 1: Comparison of Catalytic Approaches in Ester Synthesis

| Catalyst Type | Example(s) | Role/Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Protonates carbonyl group to increase electrophilicity. evitachem.com | High reaction rates. | Difficult to separate from product; corrosive. |

| Heterogeneous (Solid) Acid | Amberlyst-15, SO₄²⁻/TiO₂ | Provides acidic sites on a solid support. mdpi.com | Easily recoverable, reusable, less corrosive. | Can have lower activity than homogeneous catalysts. |

| Nucleophilic Catalyst | Pyridine (with acyl chlorides) | Forms a highly reactive acylpyridinium ion intermediate. echemi.comstackexchange.com | Increases reaction rate significantly. | Used with more expensive/hazardous acyl chlorides. |

| Ionic Liquids | Acetate-based ionic liquids | Act as environmentally benign catalysts. researchgate.net | High efficiency, potentially recyclable. | Higher initial cost. |

Industrial Production Processes of Propylene Glycol Diesters

The industrial production of propylene glycol diesters like dipelargonate is intrinsically linked to the manufacturing of its precursor, propylene glycol. Production methods for this key intermediate are evolving, with a significant shift towards more sustainable feedstocks.

Conventional Manufacturing Routes for Propylene Glycol and its Derivatives

The dominant industrial method for producing propylene glycol is the hydration of propylene oxide. wikipedia.orgdiplomatacomercial.comchemcess.com This process is typically non-catalytic and occurs at high temperatures (200°C to 220°C). wikipedia.org A catalytic method also exists, which operates at lower temperatures (150°C to 180°C) using an ion-exchange resin or a small quantity of alkali or sulfuric acid. wikipedia.org

The reaction of propylene oxide with water yields a mixture of glycols. google.com The final product stream typically contains about 20% propylene glycol, 1.5% dipropylene glycol (DPG), and smaller amounts of tripropylene (B76144) glycol (TPG) and other polypropylene (B1209903) glycols. wikipedia.orgchemcess.com These products are then separated and purified through a series of vacuum distillations. chemcess.com The primary raw material, propylene oxide, is a petrochemical derived from the oxidation of propylene. diplomatacomercial.com

There are several technologies for producing propylene oxide itself, including the chlorohydrin process and methods involving co-products like styrene (B11656) monomer or tert-butyl alcohol. researchgate.net

Emerging Sustainable Synthesis Technologies

In response to environmental concerns and the desire for renewable feedstocks, significant research has focused on producing propylene glycol from bio-based sources. The most prominent of these emerging technologies is the conversion of glycerol (B35011). foic.org.in

Glycerol is a major byproduct of biodiesel production through the transesterification of vegetable oils and animal fats. chemcess.comnih.gov The surplus of crude glycerol has made it an attractive and economically viable feedstock for producing "Bio-Propylene Glycol" (BioPG). foic.org.innih.gov The key process is the hydrogenolysis of glycerol, which involves reacting glycerol with hydrogen in the presence of a metallic catalyst. chemcess.comnih.gov

Several catalytic systems have been developed for this conversion:

Copper-based catalysts : Catalysts containing copper oxide and zinc oxide are used to convert glycerol to propylene glycol. google.com

BASF H9-66 Catalyst : This commercially proven catalyst enables the hydrogenation of glycerol in the liquid phase with high selectivity and conversion, reducing energy consumption compared to other processes. basf.com It is used in partnership with Air Liquide Engineering & Construction in plants like the one operated by ORLEN Południe. basf.comairliquide.com

Raney Ni : This has been presented as a versatile catalyst for the direct synthesis of propylene glycol from glycerol in a one-pot aqueous-phase process. rsc.org

CuO—CeO₂—SiO₂ Catalyst : This system has been shown to sustain high selectivity and conversion for extended periods in a fixed-bed reactor. google.com

This bio-based route is considered more sustainable, with a reduced carbon dioxide footprint of up to 70% compared to the conventional petrochemical process. foic.org.in The resulting BioPG is a "drop-in" replacement for its fossil-based counterpart, suitable for synthesizing diesters like propylene glycol dipelargonate. airliquide.com Another sustainable approach, catalytic transfer hydrogenolysis (CTH), uses renewable H-donors instead of high-pressure hydrogen gas, offering further reductions in energy demand and CO2 emissions. frontiersin.org

Table 2: Comparison of Propylene Glycol Production Routes

| Feature | Conventional Route | Sustainable Route (Glycerol Hydrogenolysis) |

|---|---|---|

| Primary Feedstock | Propylene (from petroleum). diplomatacomercial.com | Glycerol (byproduct of biodiesel). nih.gov |

| Key Intermediate | Propylene Oxide. wikipedia.org | Acetol. chemcess.com |

| Primary Reaction | Hydration of propylene oxide. chemcess.com | Hydrogenolysis of glycerol. foic.org.in |

| Byproducts | Dipropylene glycol, tripropylene glycol. wikipedia.org | Fewer oligomeric byproducts. foic.org.in |

| Environmental Impact | Higher carbon footprint, based on fossil fuels. foic.org.in | Reduced CO₂ footprint (up to 70%), uses renewable feedstock. foic.org.in |

| Key Technologies | High-temperature/pressure hydrolysis, catalytic hydration. wikipedia.org | Catalytic hydrogenolysis (e.g., BASF process), Catalytic Transfer Hydrogenolysis (CTH). basf.comfrontiersin.org |

Spectroscopic Methodologies for Structural and Compositional Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the functional groups of propylene glycol dipelargonate.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of propylene glycol dipelargonate. While direct electron ionization (EI) mass spectra for this specific diester are not commonly published, analysis can be inferred from data on its constituent parts and similar molecules.

Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC) for the analysis of moderately polar compounds like esters. upce.cz In ESI-MS, propylene glycol dipelargonate is expected to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). For propylene glycol dipelargonate (MW 356.5 g/mol ), these adducts would appear at m/z 379.5 and m/z 395.5, respectively. Indeed, an experimental collision cross-section has been reported for the [M+Na]⁺ adduct. nih.gov

Fragmentation in MS/MS analysis would likely involve cleavage of the ester bonds. Common fragmentation pathways for esters include McLafferty rearrangement and cleavage alpha to the carbonyl group, which would yield ions corresponding to the pelargonic acid and propylene glycol moieties. Analysis of the parent compound, propylene glycol, by electron ionization shows characteristic fragments at m/z 45. umt.educhemicalbook.com For more volatile analytes or after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For instance, glycols are often derivatized to make them more amenable to GC-MS analysis. nist.govhmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For propylene glycol dipelargonate, both ¹H and ¹³C NMR are used to confirm its structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the propylene glycol backbone and the two pelargonate chains. The protons on the propylene glycol moiety (a methyl group, a methylene (B1212753) group, and a methine group) would be shifted downfield compared to free propylene glycol due to the deshielding effect of the adjacent ester carbonyl groups. researchgate.netresearchgate.net The long alkyl chains of the pelargonate groups would show a large, complex signal cluster in the aliphatic region (approx. 0.8-1.6 ppm), with a distinct triplet for the terminal methyl groups and multiplets for the various methylene groups.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the ester groups are highly characteristic and would appear significantly downfield (around 173 ppm). researchgate.net The carbons of the propylene glycol backbone would also be shifted compared to the free glycol. researchgate.netguidechem.com The numerous methylene carbons of the pelargonate chains would produce a series of peaks in the aliphatic region of the spectrum.

A summary of expected NMR shifts, based on data for similar structures, is presented below.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~173 |

| Propylene Glycol CH | Multiplet | ~68 |

| Propylene Glycol CH₂ | Multiplet | ~65 |

| Propylene Glycol CH₃ | Doublet | ~16-19 |

| Pelargonate α-CH₂ | Triplet | ~34 |

| Pelargonate Alkyl Chain (CH₂)n | Multiplet | ~22-32 |

| Pelargonate Terminal CH₃ | Triplet | ~14 |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of propylene glycol dipelargonate is dominated by absorptions characteristic of an aliphatic ester.

The most prominent feature is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester groups. pressbooks.publibretexts.org This band typically appears in the region of 1750-1735 cm⁻¹. quimicaorganica.orgudel.edu Another key feature is the presence of strong C-O stretching absorption bands, which for esters typically appear as two bands in the 1300-1000 cm⁻¹ region. quimicaorganica.orgudel.edu The spectrum will also show strong C-H stretching bands from the numerous aliphatic groups around 2850-2960 cm⁻¹. pressbooks.pub The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm that the propylene glycol hydroxyl groups have been fully esterified. researchgate.netnist.gov

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C-O | Stretch | 1300 - 1000 | Strong (multiple bands) |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating propylene glycol dipelargonate from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like propylene glycol dipelargonate. drawellanalytical.comresearchgate.net Due to the lack of a strong UV chromophore in its structure, detection can be challenging. Detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer are often required. Alternatively, derivatization with a UV-active agent can be performed. nih.govresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of esters. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: A C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) column is typically the stationary phase of choice for separating hydrophobic molecules like propylene glycol dipelargonate. sielc.com These columns provide sufficient retention and resolution.

Mobile Phase Optimization: The mobile phase usually consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. phenomenex.com For propylene glycol dipelargonate, a gradient elution is often necessary, starting with a higher proportion of water and gradually increasing the organic solvent concentration. This allows for the elution of the highly retained diester in a reasonable time with good peak shape. drawellanalytical.commastelf.com

Optimization of the mobile phase is critical for achieving good separation. mastelf.comchromatographyonline.com Key parameters include the choice of organic solvent, the gradient profile (slope and duration), flow rate, and column temperature. For MS detection, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile buffers like phosphate (B84403) to ensure compatibility. sielc.comsielc.com

A typical starting point for method development could be:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, CAD, or MS |

| Column Temperature | 30-40 °C |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), primarily through the use of columns packed with smaller particles (typically 1.7 µm). This technology enables separations with significantly higher resolution, speed, and sensitivity. For complex ester mixtures like Propylene Glycol Dipelargonate, UPLC can effectively separate the main component from structurally similar impurities and isomers.

The analysis of esters similar to Propylene Glycol Dipelargonate, such as triglycerides in edible oils, has demonstrated the power of UPLC. waters.com These methods often employ reversed-phase chromatography with columns like the Acquity UPLC BEH C18. The high-pressure capacity of UPLC systems allows for the use of mobile phases like acetonitrile and 2-propanol, which are compatible with UV detectors and provide excellent separation of lipid-based molecules. waters.com A typical analysis can be completed in under 10 minutes, a fraction of the time required by traditional HPLC methods, while providing superior peak resolution. waters.com

While direct analysis of Propylene Glycol Dipelargonate is feasible, methods have also been developed for its constituent parts, such as propylene glycol, often requiring derivatization to enhance detection. nih.govnih.gov For instance, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been used for the sensitive detection of propylene glycol in various matrices after derivatization with reagents like benzoyl chloride. nih.govbohrium.com This approach underscores the versatility of UPLC in handling different analytical challenges related to propylene glycol esters.

Table 1: Illustrative UPLC System Parameters for Analysis of Related Esters This table is a composite representation based on typical UPLC methods for similar compounds like triglycerides.

| Parameter | Setting | Source |

| System | Waters Acquity UPLC with PDA Detector | waters.com |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | waters.com |

| Mobile Phase | Gradient of Acetonitrile and 2-Propanol | waters.com |

| Flow Rate | ~0.5 mL/min | waters.com |

| Detection | UV at 210 nm | waters.com |

| Analysis Time | < 10 minutes | waters.com |

| Sample Preparation | Dilution in 2-propanol | waters.com |

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. cdc.gov Due to the relatively low volatility of Propylene Glycol Dipelargonate, direct GC analysis can be challenging. A common and effective strategy involves the chemical derivatization of the molecule into more volatile components. s4science.at This is typically achieved through transesterification, where the ester linkages are cleaved and the pelargonic acid moieties are converted into their corresponding fatty acid methyl esters (FAMEs). s4science.atsigmaaldrich.com These FAMEs are more volatile and less polar, making them ideal for GC analysis. s4science.at

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds like FAMEs. scioninstruments.commeasurlabs.com The FID works by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. scioninstruments.com This process generates ions, creating a current that is proportional to the amount of carbon atoms in the analyte, allowing for accurate quantification. scioninstruments.com

The analysis begins with the transesterification of the Propylene Glycol Dipelargonate sample, often using a reagent like methanolic potassium hydroxide (B78521), to produce methyl pelargonate. s4science.at The resulting FAMEs are then extracted into a solvent such as heptane (B126788) and injected into the GC-FID system. s4science.atsigmaaldrich.com The separation is typically performed on a polar capillary column, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Omegawax or HP-88), which effectively separates FAMEs based on chain length and degree of unsaturation. sigmaaldrich.comnih.govscience-share.com

Table 2: Typical GC-FID Operating Conditions for FAME Analysis This table compiles common parameters from standard methods for analyzing fatty acid methyl esters.

| Parameter | Setting | Source |

| Injector Temperature | 220-250 °C | sigmaaldrich.comscience-share.comscioninstruments.com |

| Detector Temperature | 260-280 °C | sigmaaldrich.comnih.govscience-share.com |

| Column | HP-88 (100 m x 0.25 mm x 0.2 µm) or similar polar column | nih.govscience-share.com |

| Carrier Gas | Helium or Hydrogen | science-share.comscioninstruments.com |

| Oven Program | Temperature ramp, e.g., 100°C, ramp at 3-5°C/min to 240°C | science-share.comscioninstruments.com |

| Injection Mode | Split (e.g., 10:1 or 50:1 ratio) | nih.govscioninstruments.com |

| Detector | Flame Ionization Detector (FID) | scioninstruments.commeasurlabs.com |

While GC-FID provides excellent quantitative data, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the significant advantage of providing structural information for definitive compound identification. cdc.gov As analytes elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint. researchgate.net

For Propylene Glycol Dipelargonate, GC-MS analysis can be performed on the derivatized FAMEs (methyl pelargonate). researchgate.net The mass spectrum of methyl pelargonate would allow for unambiguous confirmation of the fatty acid component. Additionally, GC-MS can be used to analyze the propylene glycol component, although derivatization with an agent like phenylboronic acid may be employed to improve its chromatographic behavior. chromforum.org The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference, which is particularly useful for trace-level impurity analysis in complex samples. nih.govnih.gov The increased selectivity of GC-MS/MS is achieved through a double mass filtering process, making it superior to single quadrupole GC-MS for analyzing finished products with complex matrices. nih.gov

Method Validation and Impurity Profiling

To ensure that analytical methods are reliable and suitable for their intended purpose, they must undergo rigorous validation. cdc.gov Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application. For the analysis of Propylene Glycol Dipelargonate, this involves assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). sigmaaldrich.com

Impurity profiling is a critical application of these validated methods. Potential impurities in Propylene Glycol Dipelargonate could include residual starting materials (e.g., propylene glycol, pelargonic acid), by-products from the synthesis process (e.g., di- and tri-propylene glycols), or contaminants from storage and handling. psu.edu Analytical specifications for pharmaceutical-grade propylene glycol, for example, set limits for impurities like ethylene (B1197577) glycol and diethylene glycol. perkinelmer.com

The analytical techniques described are well-suited for this purpose. UPLC and GC can separate impurities from the main component, while sensitive detectors like MS can identify them even at trace levels. For example, a GC-FID method for FAMEs can be validated for linearity by analyzing a range of concentrations and demonstrating a high regression coefficient (R² > 0.99). sigmaaldrich.com Precision is assessed by the relative standard deviation (RSD) of repeated measurements, which should typically be below 5% for individual components. sigmaaldrich.com Accuracy can be determined by analyzing a certified reference material, with recovery expected to be within a range like 98-102%. sigmaaldrich.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria | Source |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution between adjacent peaks > 1.5 | sigmaaldrich.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Regression Coefficient (R²) > 0.99 | sigmaaldrich.com |

| Accuracy | The closeness of test results to the true value. | 98-102% recovery of a known standard | sigmaaldrich.com |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) < 5% | sigmaaldrich.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Determined by signal-to-noise ratio (e.g., 3:1) | scioninstruments.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1) | scioninstruments.com |

Molecular Structure and Conformation Studies

Propylene Glycol Dipelargonate is composed of a central propylene glycol core esterified at both hydroxyl groups with pelargonic acid, a nine-carbon straight-chain fatty acid. The molecule possesses a chiral center at the second carbon of the propylene backbone, leading to the possibility of stereoisomers.

The conformational flexibility of Propylene Glycol Dipelargonate is significant due to the numerous single bonds within its structure. The two long alkyl chains of the pelargonate groups can rotate freely, leading to a multitude of possible spatial arrangements. This flexibility is a key characteristic; for instance, computational modeling databases like PubChem note that generating a single, stable 3D conformer is disallowed because the molecule is too flexible. nih.gov This inherent flexibility influences its bulk properties, such as viscosity and its ability to act as a solvent and emollient. cosmileeurope.eucosmeticsinfo.org

Quantitative Structure-Property Relationship (QSPR) Applications

QSPR models are theoretical frameworks that correlate the chemical structure of a compound with its physical properties. While specific QSPR models developed exclusively for Propylene Glycol Dipelargonate are not widely documented, its properties can be understood within the context of QSPR principles applied to similar esters.

The partition coefficient (log P), typically measured between n-octanol and water, is a critical parameter in QSPR that quantifies the lipophilicity of a chemical. chromatographyonline.com Solvents like Propylene Glycol Dipelargonate are integral to understanding and determining these coefficients for other substances. Due to its lipophilic nature, derived from the long alkyl chains, and its low volatility, it can serve as the non-aqueous phase in specialized partition coefficient determinations. nih.gov

In studies of transdermal drug delivery, for example, the partition coefficients of active pharmaceutical ingredients are evaluated in various solvent systems to predict their permeation through the skin. nih.gov For diclofenac (B195802) prodrugs, a linear relationship was observed between their log P values and their stratum corneum/water partition coefficients. nih.gov A compound like Propylene Glycol Dipelargonate, with its defined lipophilic character, could be used as a model solvent to represent the lipid environment of the skin, aiding in the development of predictive models for skin penetration.

Predictive modeling can be used to forecast the behavior of molecules under various conditions. For instance, kinetic modeling of the thermal degradation of propylene glycol, the precursor to Propylene Glycol Dipelargonate, has been developed to predict the formation of various decomposition products. espublisher.com These models use computational chemistry to determine activation energies and reaction pathways. espublisher.com

| Pyrolysis Product from Propylene Glycol | Experimental Activation Energy (Ea) Error |

| Propanal (PA) | 3% |

| Acetone (Ace) | 39% |

This table presents the error margin between experimentally determined activation energies and those derived from ReaxFF-MD computational models for the formation of major aldehydes during propylene glycol pyrolysis. This data highlights the application of predictive modeling to a precursor compound. Sourced from a kinetic modeling study. espublisher.com

Such modeling approaches could be extended to Propylene Glycol Dipelargonate to predict its stability and decomposition products under thermal stress. By understanding the fundamental reaction mechanisms of its constituent parts, models can be constructed to anticipate the formation of potentially volatile or reactive species, which is crucial in non-biological applications where it might be subjected to high temperatures.

Intermolecular Interactions in Solvent Systems

The intermolecular forces exerted by Propylene Glycol Dipelargonate are a direct consequence of its molecular structure. The dominant forces are London dispersion forces, arising from the two long, non-polar C9 alkyl chains. These contribute to its oil-like properties and its miscibility with other non-polar substances. The ester groups introduce polar character, allowing for dipole-dipole interactions, although these are significantly shielded by the bulky alkyl groups.

Studies on its precursor, propylene glycol, in solvent systems provide insight. In a study of cyclodextrin/flavor complexes, propylene glycol was found to have the least interference compared to more complex solvents like triacetin (B1683017) and triethyl citrate. nih.gov This suggests that while it engages in solvent interactions, its capacity to disrupt certain types of host-guest complexes is limited. Similarly, studies on polyethylene glycols (polymers of a related glycol) show they are typically excluded from the domain of proteins in aqueous solutions, a phenomenon known as preferential hydration, driven by unfavorable thermodynamic interactions between the polymer and the protein surface. nih.gov For Propylene Glycol Dipelargonate, its large non-polar domains would be expected to dominate its interactions, leading to strong hydrophobic interactions in aqueous environments.

Reactivity and Chemical Stability in Non-Biological Systems

The primary reactive sites in Propylene Glycol Dipelargonate are the ester linkages. These are susceptible to cleavage, particularly through hydrolysis.

Ester hydrolysis is a well-understood chemical reaction that can be catalyzed by either acid or base. In the case of Propylene Glycol Dipelargonate, hydrolysis would proceed in a two-step fashion, yielding propylene glycol and two equivalents of pelargonic acid as the final products.

The reaction mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process is generally slow at neutral pH but is significantly accelerated in the presence of acids or bases.

Acid-catalyzed hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a carboxylate salt and the alcohol.

The kinetics of this reaction for similar esters have been studied. The hydrolysis of propylene oxide to propylene glycol, for instance, follows a series-parallel irreversible mechanism. researchgate.net The esterification of propylene glycol derivatives, the reverse reaction of hydrolysis, has also been kinetically modeled, showing that the process is often controlled by the surface reaction on a catalyst and is influenced by temperature and reactant ratios. researchgate.net It can be inferred that the hydrolysis rate of Propylene Glycol Dipelargonate would be highly dependent on pH and temperature, consistent with the behavior of other aliphatic esters.

Oxidation Mechanisms and Stability

The oxidative stability of propylene glycol dipelargonate, a diester, is a critical factor in its application, particularly in environments where it is exposed to air and elevated temperatures. The oxidation process for diesters is generally understood to be an autocatalytic free-radical chain reaction, similar to that of hydrocarbons. This process is initiated by the formation of free radicals, which then react with oxygen to form peroxy radicals. These radicals can subsequently abstract hydrogen atoms from other ester molecules, propagating the chain reaction and leading to the formation of hydroperoxides.

Initiation: Formation of initial free radicals (R•) through exposure to heat, light, or metal catalysts.

Propagation: The radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical (R•).

Branching: The hydroperoxides are unstable and can decompose to form more radicals (e.g., RO• and •OH), leading to an acceleration of the oxidation rate.

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The stability of propylene glycol dipelargonate against oxidation is influenced by its molecular structure. Research on similar diester fluids has shown that the presence of tertiary hydrogen atoms can be a weak point for oxidation initiation. acs.org However, the structure of the alcohol and acid moieties plays a significant role. For instance, branching in the alcohol portion of a diester can enhance oxidative stability. mdpi.com

The oxidation of diesters results in a variety of degradation products. acs.org These can include:

Peroxides

Alcohols

Aldehydes

Ketones

Carboxylic acids

Carbon dioxide

Water

The formation of acidic byproducts is of particular concern as they can be corrosive and catalyze further degradation through hydrolysis of the ester linkages. The oxidative process can also lead to an increase in viscosity and the formation of sludge and deposits. To mitigate oxidative degradation, antioxidants are often added to formulations containing esters like propylene glycol dipelargonate.

Thermal Decomposition Pathways and Products

The thermal decomposition of propylene glycol dipelargonate involves the breakdown of the molecule at elevated temperatures. In the absence of oxygen (pyrolysis), the decomposition pathways are primarily dictated by the stability of the chemical bonds within the molecule. For propylene glycol dipelargonate, the ester linkages and the propylene glycol backbone are the most likely sites for thermal cleavage.

Based on studies of similar esters and propylene glycol itself, the following decomposition pathways can be anticipated:

Ester Pyrolysis (β-Elimination): A primary pathway for the thermal decomposition of many esters is a non-radical, intramolecular elimination reaction (pyrolysis) that proceeds through a six-membered cyclic transition state. This would involve the cleavage of the C-O bond of the ester and the abstraction of a β-hydrogen from the propylene glycol moiety, leading to the formation of pelargonic acid and propylene.

Hydrolysis: If water is present, thermal stress can accelerate the hydrolysis of the ester bonds, yielding propylene glycol and pelargonic acid.

Propylene Glycol Backbone Decomposition: The propylene glycol portion of the molecule will also undergo thermal decomposition. Studies on the pyrolysis of propylene glycol have shown that it primarily dehydrates to form propylene oxide, which can then isomerize to propanal and acetone. espublisher.comespublisher.comresearchgate.netnih.gov At higher temperatures, carbon-carbon bond cleavage can occur, leading to the formation of smaller aldehydes such as formaldehyde (B43269) and acetaldehyde. espublisher.comespublisher.comresearchgate.netresearchgate.net

The presence of oxygen during thermal decomposition (thermo-oxidative degradation) will lead to a more complex array of products and generally occurs at lower temperatures than pyrolysis. researchgate.net The initial oxidation products, such as hydroperoxides, will readily decompose under thermal stress, leading to a cascade of radical reactions and the formation of a wide range of oxidized and smaller molecules.

The table below summarizes the potential thermal decomposition products of propylene glycol dipelargonate based on the degradation pathways of its constituent parts.

| Decomposition Pathway | Initial Products | Further Decomposition Products |

| Ester Pyrolysis | Pelargonic Acid, Propylene | |

| Hydrolysis (if water present) | Propylene Glycol, Pelargonic Acid | |

| Propylene Glycol Decomposition | Propylene Oxide | Propanal, Acetone, Formaldehyde, Acetaldehyde |

It is important to note that the specific distribution of decomposition products will depend on various factors, including the temperature, heating rate, presence of oxygen, and the presence of any catalysts or impurities.

Synthesis and Manufacturing

Propylene (B89431) glycol dipelargonate is a synthetic compound. daltosur.com The primary method for its production is through the direct esterification of propylene glycol with pelargonic acid. cosmeticsinfo.org This reaction typically involves heating the reactants, often in the presence of a catalyst, to form the diester and water as a byproduct.

Another manufacturing route for propylene glycol esters, in general, is the interesterification of triglycerides with propylene glycol. google.com

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. For propylene (B89431) glycol dipelargonate, available data includes a 13C NMR spectrum, which can be found in public chemical databases such as PubChem. nih.gov This technique provides information about the carbon skeleton of the molecule.

Industrial Chemical Applications and Functional Roles of Propylene Glycol Dipelargonate

Role as Chemical Solvents and Coupling Agents in Industrial Formulations

Propylene (B89431) glycol dipelargonate functions as an effective solvent in a variety of industrial applications. upichem.com Its chemical structure allows it to be compatible with a wide range of ingredients, enhancing the stability and performance of formulations. upichem.com As a solvent, it helps to dissolve or suspend other components within a mixture, ensuring a uniform and consistent product. atamanchemicals.com This property is particularly valuable in the manufacturing of complex chemical preparations where solubility and stability are critical.

While direct documentation as a "coupling agent" is less prevalent, its ability to mix well with diverse substances, including oils and water-miscible compounds, suggests a similar function. atamanchemicals.comdow.com Coupling agents are crucial in creating stable emulsions and blends of otherwise immiscible ingredients. The related compound, dipropylene glycol, is well-recognized for its role as a solvent and coupling agent in numerous industries, including in the formulation of brake fluids, cutting oils, and textile lubricants. dow.com

Table 1: Functional Roles of Propylene Glycol Dipelargonate and Related Glycols

| Function | Propylene Glycol Dipelargonate | Dipropylene Glycol (DPG) | Propylene Glycol (PG) |

|---|---|---|---|

| Solvent | Yes upichem.com | Yes atamanchemicals.comdow.com | Yes rawsource.com |

| Coupling Agent | Implied | Yes dow.com | Yes dow.com |

| Plasticizer | Yes | Yes atamanchemicals.com | - |

| Humectant | - | Yes biogreenware.com | Yes rawsource.com |

Functionality in Polymer and Resin Formulations (e.g., Unsaturated Polyester (B1180765) Resins, as a plasticizer component)

In the polymer and resin industry, propylene glycol dipelargonate is primarily utilized for its plasticizing properties. atamanchemicals.com Plasticizers are additives that increase the flexibility and durability of materials. When incorporated into polymer formulations, it can reduce the viscosity of the blend, making it easier to process. cosmileeurope.eu

Although much of the literature focuses on the use of propylene glycol (PG) as a primary diol in the synthesis of unsaturated polyester resins (UPRs), plasticizers like propylene glycol dipelargonate play a crucial role in modifying the properties of the final cured resin. persianutab.comchemicalbook.comresearchgate.net The addition of plasticizers can enhance the impact resistance and flexibility of the thermoset plastic. researchgate.net For instance, studies on similar polyester plasticizers have shown they effectively lower the glass transition temperature of polymers like PVC, a key indicator of increased flexibility. researchgate.net While propylene glycol itself is a fundamental building block for UPRs, the dipelargonate ester acts as a modifier. persianutab.comchemicalbook.com Research on related glycol-based plasticizers, such as dipropylene glycol dibenzoate, demonstrates their effectiveness in reducing fusion temperatures and processing times for PVC resins. epa.gov

Table 2: Impact of Glycols on Unsaturated Polyester Resin (UPR) Properties

| Glycol Type | Role in UPR | Key Effect on Resin Properties |

|---|---|---|

| Propylene Glycol (PG) | Primary Monomer | Provides a balance of flexibility, reactivity, and compatibility. persianutab.commdpi.com |

| Ethylene (B1197577) Glycol (EG) | Primary Monomer | Can result in hard and brittle plastics when used in UPRs derived from recycled PET. researchgate.net |

| Propylene Glycol Dipelargonate | Plasticizer/Modifier | Increases flexibility and durability; reduces viscosity for easier processing. atamanchemicals.comcosmileeurope.eu |

Utilization in Lubricant and Functional Fluid Systems

While direct applications of propylene glycol dipelargonate in lubricants are not extensively documented in the provided search results, the functionalities of its parent compound, propylene glycol, and related substances are well-established in this sector. Polypropylene (B1209903) glycol is a critical component in lubricants and hydraulic fluids, valued for its performance across a range of temperatures. rawsource.com Propylene glycol is also used as a hydraulic fluid, in part because it helps prevent the swelling of rubber components. coolantsplus.combobistheoilguy.com

Given its properties as a stable, non-greasy liquid ester, propylene glycol dipelargonate possesses characteristics desirable for lubricant formulations. upichem.com Esters are a common class of synthetic base oils used in high-performance lubricants. The use of related compounds like dipropylene glycol in cutting oils and brake fluid formulations further suggests the potential for propylene glycol dipelargonate in similar functional fluid systems. dow.com

Applications in Industrial Cleaning and Degreasing Formulations

The solvent properties of propylene glycol dipelargonate make it a candidate for use in industrial cleaning and degreasing products. upichem.com Solvents are a primary component in degreasers, functioning to dissolve and lift grease, oil, and grime from surfaces. ecopoint.co.uk Industrial degreasers are often formulated with petroleum distillates, water-based solvents (like butyls), or emulsifiers. crcorp.com

A patent for concentrated aqueous degreasing cleansers highlights the use of lower alkyl ethers of propylene glycol and dipropylene glycol as a key part of the solvent system. google.com These glycol ethers, in combination with surfactants, were effective at removing baked-on grease. google.com This indicates that glycol-based compounds with similar chemical structures to propylene glycol dipelargonate are effective in demanding industrial cleaning applications. Propylene glycol itself is also used as a solvent in various cleansers and household cleaning agents. rawsource.com

Emerging Industrial Applications and Niche Uses (e.g., as an alternative to synthetic ingredients)

A significant emerging application for propylene glycol dipelargonate lies in its use as a bio-based alternative to purely synthetic, petroleum-derived ingredients. orisonmarketing.com The pelargonic acid portion of the molecule can be derived from natural sources such as vegetable oils, and the propylene glycol can also be produced from renewable, plant-based sources like glycerin, a byproduct of biodiesel production. upichem.comorisonmarketing.comadm.com

This bio-based origin offers several advantages:

Reduced Environmental Impact : The production of bio-based propylene glycol can result in significantly lower greenhouse gas emissions compared to its petrochemical-based counterpart. corecheminc.com

Increased Price Stability : Prices for bio-based products tend to be more stable and less subject to the volatility of the crude oil market. corecheminc.com

"Green" Marketing : The use of plant-derived ingredients allows manufacturers to make trust-building "green" claims like "sustainable" and "plant-based," which can be a significant market differentiator. corecheminc.com Products meeting minimum bio-based content may also qualify for the USDA Certified Biobased Product seal. corecheminc.com

Its extensive use in the cosmetics and personal care industry as an emollient, skin-conditioning agent, and viscosity controller can also be considered a large-scale niche industrial application. cosmileeurope.eucosmeticsinfo.orgspecialchem.comspecialchem.com In this field, it is valued for creating products with a light, non-greasy feel and for its ability to enhance the spreadability of creams and lotions. upichem.comspecialchem.com

Table 3: Comparison of Bio-Based vs. Petroleum-Based Propylene Glycol

| Feature | Bio-Based Propylene Glycol | Petroleum-Based Propylene Glycol |

|---|---|---|

| Source | Derived from renewable resources (e.g., vegetable glycerin). corecheminc.com | Derived from crude oil. corecheminc.com |

| Molecular Structure | Identical to petroleum-based PG. corecheminc.com | Identical to bio-based PG. corecheminc.com |

| Greenhouse Emissions | Production offers a 61% reduction in emissions. corecheminc.com | Higher greenhouse gas emissions from production. corecheminc.com |

| Market Appeal | "Green," "sustainable," "plant-based" claims. corecheminc.com | Traditional sourcing. |

Environmental Fate and Degradation Chemistry of Propylene Glycol Dipelargonate

Biodegradation Pathways in Aquatic and Terrestrial Environments (referencing parent propylene (B89431) glycol's behavior)

The biodegradation of the parent compound, propylene glycol, is a key indicator of how propylene glycol dipelargonate may behave in the environment. Propylene glycol is known to be readily biodegradable in aquatic and terrestrial environments under both aerobic and anaerobic conditions. wikipedia.orgnih.gov It is not expected to persist in the environment. wikipedia.org The biodegradation of propylene glycol is carried out by a wide variety of microorganisms. nih.gov

Under aerobic conditions, propylene glycol is rapidly biodegraded. wikipedia.org The half-life of propylene glycol in water under aerobic conditions is estimated to be between 1 and 4 days. cdc.gov In soil, the half-life is expected to be similar to or even shorter than in water. cdc.gov

The aerobic degradation of propylene glycol involves its oxidation by microorganisms. Studies have identified bacteria of the Pseudomonas genus as being capable of utilizing propylene glycol as a sole carbon and energy source. nih.govresearchgate.net The degradation process can lead to the formation of intermediate metabolites. One major intermediate identified in the aerobic degradation of propylene glycol is 1-hydroxy-2-propanone. dtic.mil This intermediate is not persistent and is further degraded. dtic.mil Ultimately, under aerobic conditions, propylene glycol is primarily mineralized to carbon dioxide and water. caltech.eduresearchgate.net

The rate of aerobic biodegradation can be influenced by the initial concentration of the substrate and the microbial population. In one study, at an initial concentration of 350 mg/L, propylene glycol exhibited a 2-4 day lag time followed by degradation rates of 10-12 mg/L/day. dtic.mil In another study with rapid cell growth, disappearance rates of 76-83 mg/L/day were observed. dtic.mil

Table 1: Aerobic Degradation of Propylene Glycol

| Environment | Half-Life | Degradation Rate | Key Microorganisms | Major Intermediate | Final Products |

| Water | 1-4 days cdc.gov | 10-12 mg/L/day to 76-83 mg/L/day dtic.mil | Pseudomonas sp., Aerobacter sp. cdc.gov | 1-Hydroxy-2-propanone dtic.mil | Carbon dioxide, Water caltech.eduresearchgate.net |

| Soil | ≤ 1-4 days cdc.gov | 2.3 to 93.3 mg/kg/day (depending on temperature) cdc.gov | Pseudomonas sp. nih.govresearchgate.net | Not specified | Carbon dioxide, Water |

Propylene glycol is also biodegradable under anaerobic conditions, although the process may be slower than aerobic degradation. cdc.gov The half-life for propylene glycol under anaerobic conditions is estimated to be between 3 and 5 days in water. cdc.gov

The anaerobic degradation pathway of propylene glycol is believed to proceed through an initial disproportionation, forming equimolar amounts of propionate (B1217596) and n-propanol. nih.gov These intermediates are then further metabolized. For instance, n-propanol can be oxidized to propionate, which is then oxidized to acetate (B1210297). nih.gov Acetate can then be converted to methane (B114726) and carbon dioxide through acetoclastic methanogenesis. nih.gov Other identified metabolites in anoxic/anaerobic degradation include propionaldehyde (B47417) and propanoic acid. dtic.mil In the presence of sulfate, some bacteria can degrade propylene glycol to acetate and carbon dioxide. cdc.gov

Table 2: Anaerobic Degradation of Propylene Glycol

| Condition | Half-Life (Water) | Key Degradation Steps | Intermediate Metabolites | Final Products |

| Methanogenic | 3-5 days cdc.gov | Disproportionation, Oxidation | Propionate, n-Propanol, Propionaldehyde, Propanoic Acid, Acetate dtic.milnih.gov | Methane, Carbon Dioxide nih.gov |

| Sulfate-reducing | Not specified | Oxidation | Acetate cdc.gov | Carbon Dioxide cdc.gov |

Several environmental factors can influence the rate of propylene glycol biodegradation. The availability of nutrients, such as nitrogen and phosphorus, is a significant limiting factor. dtic.mil Studies have shown that the addition of nitrogen and phosphorus can markedly increase the degradation rate of propylene glycol. dtic.milnih.gov In nutrient-limited conditions, degradation may proceed at a slower, constant rate, while the addition of nutrients can lead to exponential biomass growth and enhanced degradation. nih.gov

Temperature also plays a crucial role. The rate of biodegradation is generally faster at higher ambient temperatures. cdc.gov For example, the average biodegradation rate of propylene glycol in soil was found to be 2.3 mg/kg/day at -2°C, 27.0 mg/kg/day at 8°C, and 93.3 mg/kg/day at 25°C. cdc.gov However, aerobic degradation can still occur at low temperatures, such as 4°C, especially with the addition of nutrients. nih.gov

The presence of other organic compounds can also affect degradation. For instance, the presence of formate (B1220265), another component of de-icing fluids, has been shown to have an inhibitory effect on propylene glycol degradation. nih.gov

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes such as hydrolysis and photodegradation can contribute to the breakdown of propylene glycol dipelargonate.

Propylene glycol dipelargonate, as a diester, is expected to undergo hydrolysis to yield its constituent molecules: propylene glycol and pelargonic acid. While specific data on the hydrolytic stability of propylene glycol dipelargonate were not found, the parent compound, propylene glycol, does not hydrolyze. regulations.gov The hydrolysis of the ester linkage in propylene glycol dipelargonate would be a key step in its environmental degradation, breaking it down into smaller, more readily biodegradable components.

In the atmosphere, propylene glycol is expected to undergo rapid photochemical oxidation by reacting with hydroxyl radicals. cdc.gov The estimated half-life for this reaction is approximately 0.8 days. cdc.gov

In the aqueous phase, the photocatalytic decomposition of propylene glycol has been investigated using UV-illuminated titanium dioxide (TiO2) catalysts. caltech.eduresearchgate.net This process leads to the oxidation of propylene glycol, primarily to carbon dioxide and water, with formaldehyde (B43269) identified as a significant intermediate. caltech.eduresearchgate.net The rate of photodegradation can be enhanced by the presence of metal-loaded TiO2 catalysts. caltech.eduresearchgate.net Sunlight exposure on propylene glycol can lead to the formation of acidic degradation products, such as lactic acid, formic acid, acetic acid, and oxalic acid. stackexchange.com

Environmental Mobility and Partitioning in Abiotic Media

The environmental mobility and partitioning of a chemical are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil and sediment.

Soil Adsorption and Leaching Potential

Direct experimental data on the soil adsorption coefficient (Koc) for propylene glycol dipelargonate could not be located. However, information on the parent compound, propylene glycol, indicates a low affinity for soil and sediment particles. nih.gov Propylene glycol is highly soluble in water and has a low octanol-water partition coefficient (Log Kow of -0.92), which suggests it will not strongly adsorb to soil organic matter. ccme.ca Consequently, propylene glycol is considered to have high mobility in soil and a significant potential to leach into groundwater. usda.gov

Given that propylene glycol dipelargonate is an ester, its polarity is lower than that of propylene glycol, which may result in a higher affinity for soil organic carbon compared to its parent compound. However, without experimental data, its leaching potential remains unquantified.

Table 1: Environmental Fate Properties of Propylene Glycol (as a reference)

| Property | Value | Reference |

| Water Solubility | Miscible | ccme.ca |

| Log Kow | -0.92 | ccme.ca |

| Soil Adsorption (Koc) | Low (inferred) | nih.gov |

| Leaching Potential | High | usda.gov |

This table presents data for propylene glycol, not propylene glycol dipelargonate.

Volatilization from Environmental Surfaces

Specific data on the rate of volatilization of propylene glycol dipelargonate from soil or water surfaces is not available in the reviewed literature. For the parent compound, propylene glycol, volatilization is not considered a significant environmental fate process due to its low vapor pressure and high water solubility. ccme.ca The Henry's Law Constant for propylene glycol is low (1.7 x 10-7 atm·m³/mol), indicating it is relatively non-volatile from aqueous solutions. ccme.ca

As an ester with a higher molecular weight than propylene glycol, propylene glycol dipelargonate is expected to have an even lower vapor pressure, further limiting its potential for volatilization from environmental surfaces under normal conditions.

Computational Chemistry and Molecular Modeling Studies of Propylene Glycol Dipelargonate

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for the precise determination of a molecule's three-dimensional structure and electronic properties. mdpi.com These first-principles calculations can reveal stable conformations, bond lengths, angles, and the distribution of electron density, which collectively govern the molecule's reactivity and physical properties. researchgate.net

Methodology and Findings: For Propylene (B89431) Glycol Dipelargonate, a typical approach would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311G(d,p). mdpi.com Such calculations solve the Schrödinger equation approximately to find the lowest energy arrangement of the atoms. acs.org The analysis would focus on the dihedral angles of the ester linkages and the propylene glycol backbone to identify the most stable conformer(s).

Key outputs from these calculations include:

Optimized Geometry: The precise 3D coordinates of each atom in the molecule's lowest energy state.

Thermodynamic Properties: Calculated values for enthalpy, entropy, and Gibbs free energy, which help in understanding the stability of different conformers. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: This map visualizes the electron density around the molecule, highlighting electron-rich (negative potential, typically around the carbonyl oxygens) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions. mdpi.com

Table 1: Predicted Geometric and Electronic Parameters for Propylene Glycol Dipelargonate from Quantum Chemical Calculations

| Parameter | Description | Predicted Value/Focus Area |

|---|---|---|

| Optimized Bond Length (C=O) | The length of the double bond in the carbonyl groups of the ester. | ~1.20 - 1.22 Å |

| Optimized Bond Length (C-O) | The length of the single bonds in the ester linkages. | ~1.33 - 1.45 Å |

| Key Dihedral Angle | Rotation around the O=C-O-C bonds, defining the ester group conformation. | Analysis of potential energy surface to find stable rotamers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Localized primarily on the non-bonding p-orbitals of the oxygen atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Localized primarily on the π* antibonding orbital of the C=O groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability. | A larger gap suggests higher stability and lower reactivity. |

| ESP Minima | Regions of most negative electrostatic potential. | Located near the carbonyl oxygen atoms, indicating sites for electrophilic attack. |

Molecular Dynamics Simulations of Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For Propylene Glycol Dipelargonate, which functions as an emollient and viscosity-controlling agent, MD simulations are invaluable for understanding its interactions with other solvent or solute molecules in a formulation. cosmeticsinfo.orgspecialchem.com These simulations can model behavior in both aqueous and non-aqueous environments. nih.gov

Simulation Approach and Insights: An MD simulation would begin by placing a number of Propylene Glycol Dipelargonate molecules in a simulation box with the desired solvent (e.g., water, oils, or other glycols). The interactions between atoms are described by a force field, such as OPLS (Optimized Potentials for Liquid Simulations) or COMPASS, which are parameterized to reproduce experimental properties. researchgate.netacs.org The system's trajectory is then calculated by solving Newton's equations of motion for each atom over a period of nanoseconds to microseconds.

Analysis of the simulation trajectory can provide:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding atoms varies as a function of distance from a central atom. For instance, the RDF between the carbonyl oxygen of the ester and hydrogen atoms of a protic solvent would reveal the presence and strength of hydrogen bonding. mdpi.com

Solvation Shell Structure: MD can characterize the structure and dynamics of the solvent molecules immediately surrounding the Propylene Glycol Dipelargonate molecule.

Transport Properties: Properties like self-diffusion coefficients and viscosity can be calculated, offering insight into the compound's function as a viscosity-controlling agent. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Propylene Glycol Dipelargonate

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of equations and parameters to describe the potential energy of the system. | OPLS-AA, COMPASS, or GAFF |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) or application-specific temperature |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The total duration of the simulated physical time. | 100 ns - 1 µs |

| Time Step | The small time interval between successive calculations of forces and positions. | 1 - 2 fs |

| Solvent Model | The model used to represent solvent molecules. | TIP3P or SPC/E for water; explicit atom models for organic solvents |

Predictive Modeling for Chemical Behavior in Industrial Processes

Predictive models are essential for optimizing the industrial synthesis of esters like Propylene Glycol Dipelargonate, which is typically produced via an esterification reaction between propylene glycol and pelargonic acid. cosmeticsinfo.org These models can predict reaction kinetics and equilibrium yields under various conditions, reducing the need for extensive and costly experimentation. acs.org

Modeling Techniques and Applications:

Thermodynamic Models: Activity-based models, such as those using the PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) equation of state, are powerful tools. acs.orgd-nb.info They can predict how factors like temperature, reactant concentrations, and the presence of a catalyst or solvent affect reaction equilibria and kinetics by calculating the chemical activities of the components rather than just their concentrations. d-nb.info This is crucial for non-ideal systems common in industrial processes. mdpi.com

Machine Learning Models: More recently, machine learning algorithms like XGBoost and Artificial Neural Networks (ANN) have been used to predict the outcomes of esterification and transesterification reactions. These models are trained on datasets containing various reaction parameters (e.g., catalyst type, temperature, reaction time, molar ratios) and their corresponding yields. Once trained, they can predict the performance of new, untested reaction conditions, accelerating process development. A feature importance analysis can also reveal which parameters have the most significant impact on the reaction outcome.

Table 3: Key Input Parameters for Predictive Modeling of Propylene Glycol Dipelargonate Synthesis

| Parameter | Description | Relevance to Modeling |

|---|---|---|

| Temperature | The reaction temperature. | Strongly influences reaction rate and equilibrium position. |

| Molar Ratio | The ratio of pelargonic acid to propylene glycol. | Affects reaction equilibrium by shifting it towards product formation. |

| Catalyst Type | The acid or enzyme catalyst used. | Determines the reaction mechanism and rate. |

| Catalyst Concentration | The amount of catalyst used. | Directly impacts the reaction kinetics. d-nb.info |

| Reaction Time | The duration of the reaction. | A key variable for determining conversion and yield. |

| Water Removal | Efficiency of removing water, a byproduct of esterification. | Crucial for driving the reaction to completion. |

Development of Cheminformatics Models for Propylene Glycol Dipelargonate

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A primary application is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. For an industrial chemical like Propylene Glycol Dipelargonate, QSPR models can predict its physicochemical properties based solely on its molecular structure.

Modeling Process and Utility: The development of a QSPR model involves several steps:

Structure Representation: The 2D or 3D structure of Propylene Glycol Dipelargonate is generated. nih.gov

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the structure. These descriptors encode different aspects of the molecule's topology, geometry, and electronic nature.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates a subset of these descriptors with a specific experimental property (e.g., boiling point, viscosity, solubility).

Validation: The model's predictive power is rigorously tested on an external set of molecules not used during model training.

These models are highly valuable for screening new potential emollients or for estimating the properties of similar esters without the need for synthesis and physical measurement.

Table 4: Categories of Molecular Descriptors for Cheminformatics Modeling of Propylene Glycol Dipelargonate

| Descriptor Category | Description | Example Descriptors |

|---|---|---|

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count, Bond Count |

| 2D Descriptors | Based on the 2D molecular graph (connectivity). | Topological Indices (e.g., Wiener, Randić), Kier & Hall Connectivity Indices |

| 3D Descriptors | Based on the 3D geometry of the molecule. | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Electronic Descriptors | Derived from quantum chemical calculations. | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Physicochemical Descriptors | Based on empirical or semi-empirical calculations. | LogP (octanol-water partition coefficient), Molar Refractivity |

Regulatory Framework and Industrial Chemical Management for Propylene Glycol Dipelargonate

Global Chemical Inventory Listings and Classifications

Propylene (B89431) glycol dipelargonate is listed on numerous international chemical inventories, which is a prerequisite for its manufacture, importation, and use in many countries. Its presence on these lists indicates that it has been reviewed by national regulatory bodies.

The substance is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation with an active status. nih.gov It is registered to be manufactured or imported into the European Economic Area at a volume of 1,000 to 10,000 tonnes per year. europa.eu Under the CLP (Classification, Labelling and Packaging) regulation, the majority of notifications to the European Chemicals Agency (ECHA) have resulted in no hazard classification for this substance. nih.goveuropa.eu

In the United States, Propylene glycol dipelargonate is listed on the Toxic Substances Control Act (TSCA) inventory, which is managed by the Environmental Protection Agency (EPA). nih.gov The EPA's Safer Chemical Ingredients List designates it with a "green half-circle," indicating it is "expected to be of low concern based on experimental and modeled data." nih.gov

Other key inventory listings include:

Australia: Listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov

Canada: Listed on the Domestic Substances List (DSL). thegoodscentscompany.comcanada.cahc-sc.gc.ca

New Zealand: Listed on the New Zealand Inventory of Chemicals (NZIoC), where it may be used under an appropriate group standard. nih.gov

Japan: Registered with a Nikkaji Number, indicating its listing on Japanese inventories. nih.gov

The following interactive data table summarizes the global inventory status of Propylene Glycol Dipelargonate.

| Regulatory Body / Inventory | Jurisdiction | CAS Number | Status / Identifier | Reference |

|---|---|---|---|---|

| REACH / EC Inventory | European Union | 41395-83-9 | Active Registration; EC No. 255-350-9 | nih.goveuropa.eu |

| EPA / TSCA | United States | 41395-83-9 | Listed | nih.govthegoodscentscompany.com |

| AICIS | Australia | 41395-83-9 | Listed | nih.gov |

| Health Canada / DSL | Canada | 41395-83-9 | Listed | thegoodscentscompany.comhc-sc.gc.ca |

| New Zealand EPA / NZIoC | New Zealand | 41395-83-9 | Listed (Group Standard) | nih.gov |

| Nikkaji | Japan | 41395-83-9 | J106.480K | nih.govthegoodscentscompany.com |

Environmental Regulatory Considerations for Industrial Releases

Environmental regulations for propylene glycol dipelargonate focus on proper disposal and minimizing releases into the environment. As a fatty acid ester, its environmental profile is a key consideration for regulatory bodies.

For waste disposal in the United States, the substance is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). wordpress.com However, disposal must comply with all applicable federal, state, and local regulations. wordpress.com Industrial users are typically required to prevent the material from entering drains or water courses and to manage spills to avoid environmental contamination. fediol.eu

The environmental fate of propylene glycol esters suggests they are not expected to persist. The parent compound, propylene glycol, is known to be readily biodegradable. spectrumchemical.com The EPA has classified propylene glycol dipelargonate as a chemical expected to be of low concern for the environment. nih.gov

However, regulations are evolving for related chemical classes. For example, the EU has implemented rules to monitor microplastics in wastewater and has set maximum levels for process contaminants like 3-MCPD fatty acid esters and glycidyl (B131873) fatty acid esters in refined vegetable oils used in foods, which can be formed under high-temperature processing. fediol.euglobenewswire.comeuropa.eu While not directly applicable to all industrial uses of propylene glycol dipelargonate, these regulations highlight a growing focus on the lifecycle and environmental impact of fatty acid esters.

Industrial facilities using this chemical are generally expected to implement measures to prevent its release into the environment and must report any significant releases as required by local and national laws. wordpress.comfediol.eu

Current Research Challenges and Future Directions for Propylene Glycol Dipelargonate

Innovations in Green Synthesis and Sustainable Production Routes

The traditional synthesis of propylene (B89431) glycol dipelargonate involves the esterification of propylene glycol with pelargonic acid. evitachem.com The primary challenge and focus of innovation lie in the sustainable sourcing of the propylene glycol precursor, which is conventionally derived from petrochemical feedstocks like propylene oxide. nih.govresearchgate.net

A significant research thrust is the production of "green" or bio-based propylene glycol from renewable resources. Glycerol (B35011), a major byproduct of biodiesel production, has emerged as a promising and cost-effective feedstock. nih.govresearchgate.net The conversion of glycerol to propylene glycol is typically achieved through catalytic hydrogenolysis, a process that involves the cleavage of a carbon-oxygen bond by hydrogen. foic.org.insci-hub.se This bio-based route offers numerous advantages over the conventional petrochemical process, including:

Reduced Carbon Footprint: Life cycle assessments indicate that shifting from petrochemical to renewables-based propylene glycol can reduce the climate change impact by 40% to 60%. sci-hub.seresearchgate.net

Utilization of Waste Streams: It provides a value-added outlet for the surplus glycerol generated from the expanding biodiesel industry. researchgate.net

Improved Process Safety: The bio-based route avoids the use of hazardous chemicals like propylene oxide. foic.org.in

Current research in this area focuses on developing more efficient and selective catalysts for the glycerol hydrogenolysis reaction. nih.gov For instance, catalysts like copper chromite have been shown to produce propylene glycol from glycerol with high yields (around 90%) under moderate temperatures and pressures. researchgate.net Other research explores various metal-based catalysts, such as nickel supported on silica (B1680970), to optimize conversion and selectivity. nih.gov

| Attribute | Petrochemical Route | Renewable (Glycerol) Route |

|---|---|---|

| Primary Feedstock | Propylene (from fossil fuels) researchgate.net | Glycerol (from biodiesel production) nih.govresearchgate.net |